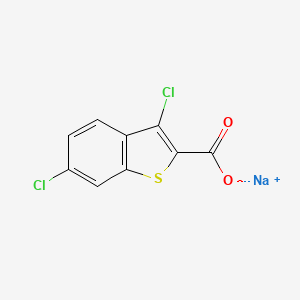
Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate” is a chemical compound . It is also known as 3,6-Dichloro-1-benzothiophene-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C9H4Cl2O2S . The InChI code for this compound is 1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound has a molecular weight of 247.10 .Applications De Recherche Scientifique
Applications in Food Preservation and Clinical Treatment
Sodium benzoate, closely related to Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate, has a wide array of applications. Primarily used as a preservative in food and beverage preservation, concerns persist about its complete safety. While some studies have shown potential hazards like carcinogenicity and allergenicity, sodium benzoate has been clinically administered for treating various disorders like urea cycle disorders, multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease. However, caution is advised due to its potential to generate a shortage of glycine, which can negatively impact brain neurochemistry (Piper & Piper, 2017).
Medical Imaging and Sodium-Based MRI
Sodium-based MRI is pivotal in studying metabolism, particularly in the human brain. It offers insights into the compartmental distribution of intra- and extracellular sodium. Although sodium nuclei imaging comes with challenges like lower sensitivity and reduced relaxation times, it provides valuable information not available through conventional proton MRI (Shah, Worthoff, & Langen, 2016).
Energy Storage and Sodium Metal Anodes
Sodium-metal anodes play a crucial role in emerging energy storage systems such as sodium sulfur and sodium selenium batteries. Research focuses on overcoming challenges like unstable solid electrolyte interphase, dendrite growth, and poor Coulombic efficiency. Advancements in electrolytes, interfacial engineering, electrode architectures, and alloy design are being pursued to improve the stability and efficiency of sodium-metal batteries (Lee, Paek, Mitlin, & Lee, 2019).
Mécanisme D'action
Target of Action
The primary target of Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate, also known as BT2, is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients that the body obtains from proteins found in food .
Mode of Action
BT2 is an orally active, allosteric inhibitor of BCKDK . It works by binding to BDK and inducing its dissociation from the BCKD complex (BCKDC) . This action effectively inhibits the activity of BCKDK, thereby increasing the activity of the BCKDC .
Biochemical Pathways
The inhibition of BCKDK by BT2 affects the metabolic pathway of BCAAs . Normally, BCKDK phosphorylates and inactivates the BCKDC, leading to an accumulation of BCAAs . When bt2 inhibits bckdk, the bckdc remains active, which enhances the metabolism of bcaas and reduces their levels in the plasma .
Pharmacokinetics
BT2 exhibits superior pharmacokinetics and metabolic stability . It is soluble in DMSO, up to at least 20 mg/ml . The compound is stable for 1 year from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 3 months .
Result of Action
The action of BT2 results in a robust increase in BCKDC activity in the heart, muscle, and kidney . This leads to a decrease in the levels of BCAAs in the plasma . Additionally, BT2 treatment reduces the protein levels of BDK in kidneys and heart .
Action Environment
The action, efficacy, and stability of BT2 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Moreover, the compound’s stability can be influenced by storage conditions
Analyse Biochimique
Biochemical Properties
Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase inhibitor . It induces BDK dissociation from the BCKD complex (BCKDC) with superior pharmacokinetics and metabolic stability . This compound interacts with enzymes such as BCKD kinase, leading to increased cellular BCKDC activity .
Cellular Effects
The compound influences cell function by increasing cellular BCKDC activity in cultures . It induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the BCKD kinase . This interaction leads to the dissociation of BDK from the BCKD complex, thereby inhibiting the kinase .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound has superior pharmacokinetics and metabolic stability
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The typical dosing range is 20-40 mg/kg (ip. or po. in vivo; mice & rats) or 200 mg/kg diet .
Metabolic Pathways
This compound is involved in the metabolic pathway of the branched-chain α-ketoacid dehydrogenase complex . It interacts with the BCKD kinase, a key enzyme in this pathway .
Propriétés
IUPAC Name |
sodium;3,6-dichloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S.Na/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSJHYXUJYUPRG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)

![N-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2451509.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2451512.png)
![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B2451513.png)




![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2451520.png)

![5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)